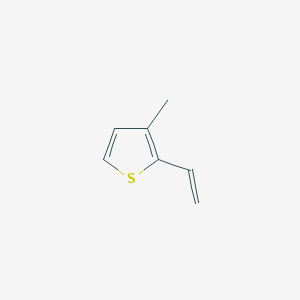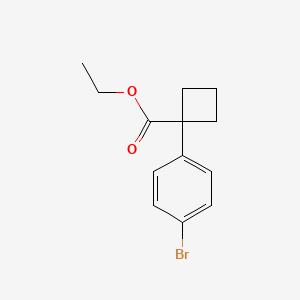
ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE is an organic compound with the molecular formula C13H15BrO2 It is a derivative of cyclobutanecarboxylate, featuring a bromophenyl group attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-bromophenyl)cyclobutanecarboxylate typically involves the esterification of 1-(4-bromophenyl)cyclobutanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 1-(4-bromophenyl)cyclobutanecarboxylate may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted cyclobutanecarboxylates.
Reduction: Formation of 1-(4-bromophenyl)cyclobutanemethanol.
Oxidation: Formation of 1-(4-bromophenyl)cyclobutanecarboxylic acid.
Applications De Recherche Scientifique
ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 1-(4-bromophenyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog without the bromophenyl group.
Ethyl cyclobutanecarboxylate: Lacks the bromophenyl substitution.
Ethyl cyclopropanecarboxylate: A structurally related compound with a cyclopropane ring instead of cyclobutane.
Uniqueness
ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H15BrO2 |
|---|---|
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
ethyl 1-(4-bromophenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H15BrO2/c1-2-16-12(15)13(8-3-9-13)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3 |
Clé InChI |
AHDDWEXORSIRBC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
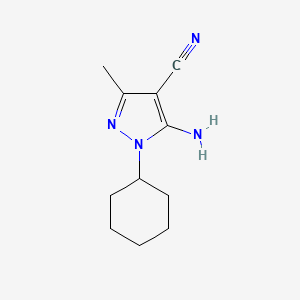
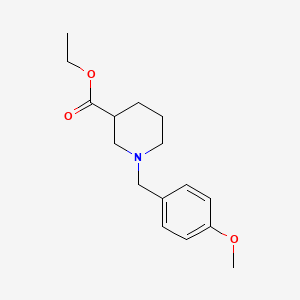

![1,3-Dibenzyldihydro-1H-furo[3,4-d]-imidazole-2,4-(3H, 3aH)dione](/img/structure/B8767121.png)
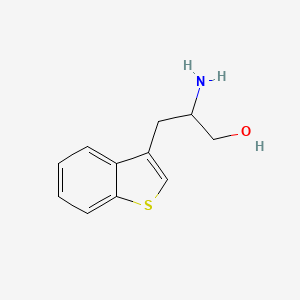
![4-Chloro-7-(3-methyloxetan-3-YL)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B8767141.png)
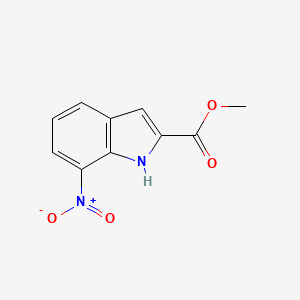
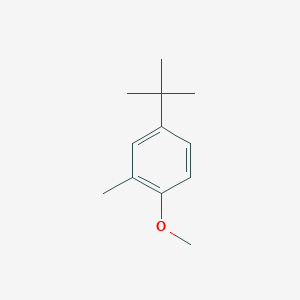
![2-Bromo-6-{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B8767164.png)
![[(4-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B8767173.png)
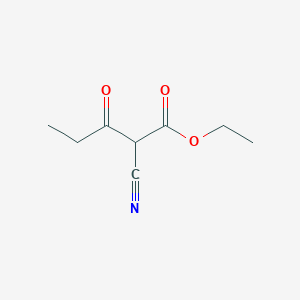
![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B8767187.png)
![7-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B8767193.png)
